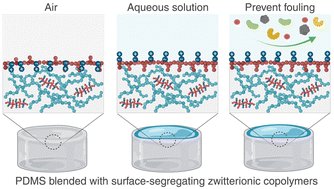Surface-segregating zwitterionic copolymers to control poly(dimethylsiloxane) surface chemistry†
Journal of Materials Chemistry B Pub Date: 2023-11-27 DOI: 10.1039/D3TB02164E
Abstract
The use of microfluidic devices in biomedicine is growing rapidly in applications such as organs-on-chip and separations. Polydimethylsiloxane (PDMS) is the most popular material for microfluidics due to its ability to replicate features down to the nanoscale, flexibility, gas permeability, and low cost. However, the inherent hydrophobicity of PDMS leads to the adsorption of macromolecules and small molecules on device surfaces. This curtails its use in “organs-on-chip” and other applications. Current technologies to improve PDMS surface hydrophilicity and fouling resistance involve added processing steps or do not create surfaces that remain hydrophilic for long periods. This work describes a novel, simple, fast, and scalable method for improving surface hydrophilicity and preventing the nonspecific adsorption of proteins and small molecules on PDMS through the use of a surface-segregating zwitterionic copolymer as an additive that is blended in during manufacture. These highly branched copolymers spontaneously segregate to surfaces and rearrange in contact with aqueous solutions to resist nonspecific adsorption. We report that mixing a minute amount (0.025 wt%) of the zwitterionic copolymer in PDMS considerably reduces hydrophobicity and nonspecific adsorption of proteins (albumin and lysozyme) and small molecules (vitamin B12 and reactive red). PDMS blended with these zwitterionic copolymers retains its mechanical and physical properties for at least six months. Moreover, this approach is fully compatible with existing PDMS device manufacture protocols without additional processing steps and thus provides a low-cost and user-friendly approach to fabricating reliable biomicrofluidics.


Recommended Literature
- [1] Front cover
- [2] A dopamine-modulated nitrogen-doped graphene quantum dot fluorescence sensor for the detection of glutathione in biological samples
- [3] Copper-catalyzed domino sequences: a new route to pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines†
- [4] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†
- [5] Current oscillations from bipolar nanopores for statistical monitoring of hydrogen evolution on a confined electrochemical catalyst†
- [6] Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†
- [7] Carbon phosphide monolayers with superior carrier mobility†
- [8] Heterocyclic polyfluoro-compounds. Part XVII. Ethanolysis of perfluoro-(2-methyl-2H-azirine)
- [9] A novel magnetic fluid for ultra-fast and highly efficient extraction of N1-methylnicotinamide in urine samples†
- [10] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 17117-21-4









